2-Aminocyclohexanol hydrochloride

Overview

Description

Synthesis Analysis

The synthesis of 2-aminocyclohexanol derivatives has been explored through different methods. One approach involves the resolution of racemic mixtures of these derivatives using (R)- and (S)-mandelic acid, achieving enantiomers with high enantiomeric excess (ee) . Another method includes the stereospecific synthesis of all four stereoisomers of 2-amino-6-phenoxy-cyclohexanol, utilizing epoxidation and aminolysis reactions . Additionally, the synthesis of trans-2-(2'-aminocyclohexyloxy)acetic acid from its azido precursor has been described, which further allows for functionalization through acylation .

Molecular Structure Analysis

The molecular structure of 2-aminocyclohexanol derivatives is crucial for their application in asymmetric catalysis. The stereochemistry of these compounds has been established using NMR methods and X-ray analyses, which is essential for understanding their behavior in chemical reactions . The configuration of the amino and hydroxyl groups on the cyclohexane ring determines the stereoisomers and their respective properties.

Chemical Reactions Analysis

2-Aminocyclohexanol derivatives undergo various chemical reactions that transform them into different functional molecules. For instance, debenzylation of enantiopure trans-2-(N-benzyl)amino-1-cyclohexanol by hydrogenation followed by derivatization allows access to a broad variety of substituted derivatives . The base-promoted rearrangement of N,N-Dichlorocyclohexylamine to 2-aminocyclohexanone and the deaminative diazotization of 2-aminocyclohexanone have been studied, revealing insights into the reaction mechanisms . Furthermore, the synthesis of cis- and trans-2-aminocyclohexanols and their conversion to other compounds, such as aminoethyl phenylcyclopentanecarboxylate hydrochlorides, has been reported .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-aminocyclohexanol derivatives are influenced by their molecular structure. The high enantiomeric excess achieved in their synthesis is indicative of their potential for use in asymmetric catalysis, leading to products with high ee . The ability to synthesize all four stereoisomers of related compounds like 1-amino-2-hydroxycyclohexanecarboxylic acids with high ee values also demonstrates the versatility of these molecules . The protective effectiveness of certain derivatives against anticholinesterase poisoning indicates their potential application in medicinal chemistry .

Scientific Research Applications

Anticancer Research Applications :

- 2-Aminocyclohexanol hydrochloride has been utilized in the synthesis of N-(2-chloroethyl)-N'-(cis-4-hydroxycylohexyl)-N-nitrosourea, a major metabolite of a known anticancer drug. This metabolite has demonstrated significant activity against murine leukemia in both intraperitoneal and intracerebral tests, suggesting its potential in cancer treatment research (Johnston, McCaleb, & Montgomery, 1975).

Molecular Switches and Conformational Studies :

- Research indicates that trans-2-Aminocyclohexanols can act as pH-triggered molecular switches, undergoing dramatic conformational changes upon protonation. This property makes them suitable for use in allosteric systems and as conformational pH-triggers in various molecular applications (Samoshin et al., 2004).

Synthesis of Protective Agents against Poisoning :

- 2-Aminocyclohexanol derivatives have been synthesized for potential use as protective agents against anticholinesterase poisoning. Their synthesis and protective effectiveness in models of sarin poisoning highlight their application in the development of antidotes (Bannard & Parkkari, 1970).

Asymmetric Catalysis :

- Enantiomerically pure 2-Aminocyclohexanol derivatives have been used as ligands in asymmetric catalysis. They have been successfully applied in phenyl transfer reactions and transfer hydrogenations of aryl ketones, demonstrating their utility in stereoselective synthesis (Schiffers et al., 2006).

Metabolic Studies :

- Studies on the metabolism of cyclohexylamine in various species, including humans, have identified 2-Aminocyclohexanol as a minor metabolite. This research provides insights into the metabolic pathways and potential toxicological profiles of cyclohexylamine-related compounds (Renwick & Williams, 1972).

Medicinal Chemistry :

- 2-Aminocyclohexanol hydrochloride has been used in the synthesis of novel compounds with potential medicinal

Synthesis of Biochemical Compounds :

- Research on the one-pot synthesis of N-substituted alkylaminocyclohexanols demonstrates the use of 2-Aminocyclohexanol hydrochloride in creating compounds with antimicrobial properties, useful in applications like motor oils and cooling lubricants (Sadygov et al., 2018).

Pharmaceutical Research :

- In the field of pharmaceuticals, 2-Aminocyclohexanol hydrochloride has been part of the synthesis of compounds like ambroxol hydrochloride impurities D, showcasing its role in the development and quality control of pharmaceutical products (Duan Yi-ji, 2013).

Neurochemical Profile Studies :

- A study on the novel compound Wy-45,030, which is an ethyl cyclohexanol derivative, revealed that it exhibited a neurochemical profile indicative of antidepressant activity. This highlights the potential of 2-Aminocyclohexanol hydrochloride derivatives in the development of new antidepressant drugs with fewer side effects (Muth et al., 1986).

Safety and Hazards

2-Aminocyclohexanol hydrochloride may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Mechanism of Action

Target of Action

It’s known that this compound is used in the synthesis of functionalized triamine .

Mode of Action

The mode of action of 2-Aminocyclohexanol hydrochloride involves its interaction with other reactants in a chemical synthesis process. For instance, it’s used in the ammonolysis of 1,2-epoxycyclohexane and trans-2-bromocyclohexanol . The compound interacts with its targets, leading to the formation of primary and secondary amines .

Biochemical Pathways

It’s known that the compound plays a role in the synthesis of functionalized triamine , which could potentially be involved in various biochemical pathways.

Pharmacokinetics

It’s soluble in water and some organic solvents, such as alcohols and ethers , which could potentially influence its bioavailability.

Result of Action

It’s known that the compound is used in the synthesis of functionalized triamine , which could potentially have various molecular and cellular effects.

Action Environment

The action of 2-Aminocyclohexanol hydrochloride can be influenced by various environmental factors. For instance, the yield of primary and secondary amines in the ammonolysis of 1,2-epoxycyclohexane and trans-2-bromocyclohexanol is influenced by factors such as the molar ratio of ammonia to reactant, time of contact, and temperature .

properties

IUPAC Name |

2-aminocyclohexan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c7-5-3-1-2-4-6(5)8;/h5-6,8H,1-4,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKKCSUHCVGCGFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Aminocyclohexanol hydrochloride | |

CAS RN |

6936-47-6 | |

| Record name | cis-2-Aminocyclohexanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the most efficient way to synthesize cis-2-aminocyclohexanol derivatives according to the research?

A1: The research [] demonstrates that reacting trans-2-acetamidocyclanols with thionyl chloride is a highly effective method for synthesizing cis-2-aminocyclohexanol derivatives. This reaction proceeds through an oxazoline intermediate and results in high yields of the desired cis isomer. The study specifically highlights the advantage of using trans-2-acetamidocyclanols as starting materials for this inversion reaction.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

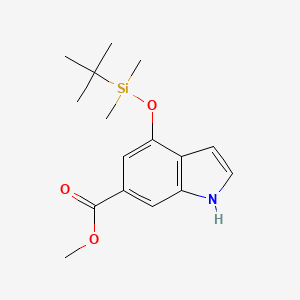

![tert-Butyl [2-phthalimido-1-(methylsulfanylmethyl)ethyl]carbamate](/img/structure/B1323324.png)

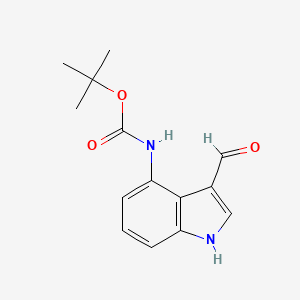

![[4-[(tert-Butoxycarbonyl)amino]-1H-indol-1-yl]acetic acid](/img/structure/B1323335.png)

![3-[4-[(tert-Butoxycarbonyl)amino]-1H-indol-1-yl]propanoic acid](/img/structure/B1323336.png)

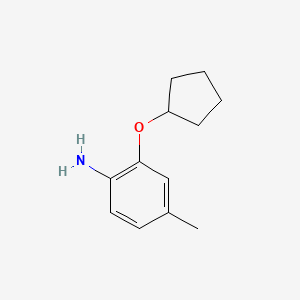

![4-[(tert-Butoxycarbonyl)amino]-1H-indole-3-carboxylic acid](/img/structure/B1323337.png)